4-pyridin-4-yloxybenzonitrile

Description

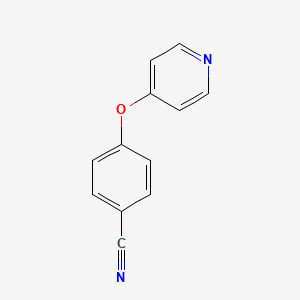

4-Pyridin-4-yloxybenzonitrile is a benzonitrile derivative featuring a pyridine ring connected via an ether linkage at the para-position of the benzene ring. Its structure combines the aromatic nitrile group with a pyridinyloxy moiety, making it a versatile scaffold in medicinal chemistry.

Properties

Molecular Formula |

C12H8N2O |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

4-pyridin-4-yloxybenzonitrile |

InChI |

InChI=1S/C12H8N2O/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-8H |

InChI Key |

JJRURZUTCNAXKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-pyridin-4-yloxybenzonitrile involves the nucleophilic aromatic substitution reaction. This reaction typically starts with 4-chlorobenzonitrile and 4-hydroxypyridine as the starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-pyridin-4-yloxybenzonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the nitrile group.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

Coordination Chemistry: The pyridine moiety can coordinate with metal ions to form metal complexes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include bases like potassium carbonate and solvents like DMF.

Coordination Chemistry: Metal salts such as nickel(II) sulfate, cobalt(II) sulfate, and cadmium(II) sulfate are used to form metal complexes.

Major Products Formed

Nucleophilic Substitution: The major product is typically the substituted benzonitrile derivative.

Coordination Chemistry: The major products are metal complexes with varying properties depending on the metal ion used.

Scientific Research Applications

4-pyridin-4-yloxybenzonitrile has several scientific research applications:

Biology: The compound’s derivatives are being explored for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug discovery.

Industry: It is used in the synthesis of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-pyridin-4-yloxybenzonitrile depends on its application:

Coordination Chemistry: The pyridine moiety coordinates with metal ions, forming stable complexes that can act as catalysts in various chemical reactions.

Biological Activity: The compound may interact with biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and coordination with metal ions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a detailed comparison of 4-pyridin-4-yloxybenzonitrile with structurally related compounds, highlighting key differences in substituents, physicochemical properties, and inferred biological implications.

Table 1: Structural and Functional Comparison

*Molecular weight inferred from analogous compounds in and .

Key Structural Differences and Implications

Heterocyclic Core: Pyridine vs. Piperidine: The pyridine ring in this compound is aromatic and electron-deficient, favoring π-π stacking interactions. Pyrimidine vs.

Substituent Effects: Hydroxyl Groups: The hydroxypiperidine substituent in 4-(4-hydroxypiperidin-4-yl)benzonitrile () introduces polarity and hydrogen-bonding capacity, likely improving aqueous solubility but reducing blood-brain barrier permeability compared to the parent compound.

Linkage Variations: Ether vs. Amino vs. Carbonyl: The ether linkage in this compound provides metabolic stability, while amino linkages (e.g., ) may confer susceptibility to enzymatic cleavage. Carbonyl groups () introduce rigidity and dipole interactions.

Pharmacological Profiles (Inferred)

- This compound : Likely interacts with receptors or enzymes requiring aromatic stacking (e.g., GPCRs, kinases). The nitrile group may resist oxidative metabolism, prolonging half-life.

- Pyrimidine Analogs : ’s compound may mimic purines/pyrimidines, implying roles in nucleic acid synthesis inhibition or kinase targeting.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.